molecular formula C19H16N4OS B4658132 1-(1H-benzimidazol-2-yl)-3-methyl-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one

1-(1H-benzimidazol-2-yl)-3-methyl-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B4658132
M. Wt: 348.4 g/mol
InChI Key: UGTTZAKHMFHZCR-UHFFFAOYSA-N
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Description

This compound features a fused indazol-4-one core substituted with a benzimidazole ring at position 1, a methyl group at position 3, and a thiophen-2-yl group at position 4.

Properties

IUPAC Name

1-(1H-benzimidazol-2-yl)-3-methyl-6-thiophen-2-yl-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c1-11-18-15(9-12(10-16(18)24)17-7-4-8-25-17)23(22-11)19-20-13-5-2-3-6-14(13)21-19/h2-8,12H,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTTZAKHMFHZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=O)CC(C2)C3=CC=CS3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-benzimidazol-2-yl)-3-methyl-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis and the use of efficient catalysts can be employed to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

1-(1H-benzimidazol-2-yl)-3-methyl-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

1-(1H-benzimidazol-2-yl)-3-methyl-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(1H-benzimidazol-2-yl)-3-methyl-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to therapeutic effects. For example, the compound might inhibit a specific enzyme involved in a disease process, thereby reducing symptoms or slowing disease progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular weights, and synthesis or application insights:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Insights Reference
Target Compound : 1-(1H-Benzimidazol-2-yl)-3-methyl-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one Benzimidazole (1), Methyl (3), Thiophen-2-yl (6) C₂₀H₁₆N₄OS (est.) ~360.43 (est.) Hypothesized enhanced π-π stacking and electronic effects due to thiophene. -
1-(1H-Benzimidazol-2-yl)-6-(2,4-dimethoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one Benzimidazole (1), 2,4-Dimethoxyphenyl (6) C₂₂H₂₀N₄O₃ 388.42 Increased hydrophilicity from methoxy groups; potential solubility advantages. [6]
1-(1H-Benzimidazol-2-yl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one Benzimidazole (1), 6,6-Dimethyl C₁₇H₁₇N₄O 297.35 Rigidified core due to geminal dimethyl groups; possible metabolic stability. [7]
3,6,6-Trimethyl-1-(1-phthalazinyl)-1,5,6,7-tetrahydro-4H-indazol-4-one Phthalazinyl (1), 3,6,6-Trimethyl C₁₉H₁₉N₅O 333.39 Phthalazine substitution may alter binding affinity in kinase inhibition. [12]
(Z)-4-(Benzo[b]thiophen-3-ylmethylene)-2-(methylthio)-1H-imidazol-5(4H)-one Benzo[b]thiophene, Methylthio C₁₄H₁₀N₂OS₂ 286.37 Demonstrates bioactivity in imidazolone systems; used in antimicrobial studies. [4,5]

Key Observations:

Substituent Effects: Thiophene vs. Methyl Group at Position 3: Unique to the target compound, this substituent could sterically hinder metabolic degradation, improving pharmacokinetics relative to analogs lacking alkyl groups .

Synthetic Routes :

  • The synthesis of analogs in involves general procedure C (40°C, nucleophilic substitution), while imidazolone derivatives in employ microwave-assisted condensation, suggesting adaptable methodologies for the target compound’s preparation.

Thiophene-containing compounds are often explored for kinase inhibition or antiviral activity .

Biological Activity

The compound 1-(1H-benzimidazol-2-yl)-3-methyl-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H14N4OSC_{15}H_{14}N_4OS, with a molecular weight of approximately 302.36 g/mol. The structure features a benzimidazole moiety linked to a tetrahydroindazole framework and a thiophene substituent, which may contribute to its biological properties.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Human Neutrophil Elastase (HNE) : The compound has been identified as a potent inhibitor of HNE, an enzyme implicated in inflammatory diseases. Studies show that it can inhibit HNE activity with Ki values in the low nanomolar range (6–35 nM), suggesting strong binding affinity and potential therapeutic utility in conditions characterized by excessive elastase activity .
  • Immunomodulatory Effects : Similar compounds in the same class have demonstrated immunomodulatory effects by inhibiting H+/K+-ATPases in T cells, leading to altered intracellular pH and inhibited T cell proliferation . This suggests that the compound may also possess immunosuppressive properties.
  • Antibacterial Activity : Preliminary data suggest that derivatives of the indazole scaffold can exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis .

Biological Activity Data

The following table summarizes key biological activities associated with the compound:

Biological Activity Mechanism/Effect Reference
HNE InhibitionCompetitive inhibitor with Ki values (6–35 nM)
ImmunomodulationInhibits T cell proliferation via H+/K+-ATPase inhibition
AntibacterialActive against Gram-positive, Gram-negative bacteria

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into their therapeutic potential:

  • A study on BMT-1 , a benzimidazole derivative similar to our compound, demonstrated significant immunomodulatory effects by inhibiting T cell proliferation through interference with H+/K+-ATPases. This highlights the potential for similar compounds to modulate immune responses effectively .
  • Another research effort focused on synthesizing a series of tetrahydroindazole derivatives and evaluating their efficacy as HNE inhibitors. The results indicated that modifications to the indazole core could enhance inhibitory potency and selectivity against HNE, suggesting a promising avenue for drug development targeting inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1H-benzimidazol-2-yl)-3-methyl-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 2
1-(1H-benzimidazol-2-yl)-3-methyl-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one

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